ATH686

Description

Properties

IUPAC Name |

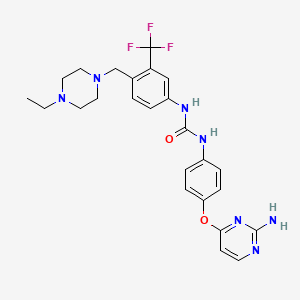

1-[4-(2-aminopyrimidin-4-yl)oxyphenyl]-3-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28F3N7O2/c1-2-34-11-13-35(14-12-34)16-17-3-4-19(15-21(17)25(26,27)28)32-24(36)31-18-5-7-20(8-6-18)37-22-9-10-30-23(29)33-22/h3-10,15H,2,11-14,16H2,1H3,(H2,29,30,33)(H2,31,32,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQRBBFRJRBWPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC(=NC=C4)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28F3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of ATH686 (Fosgonimeton)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATH686, now known as fosgonimeton (or ATH-1017), is an investigational small molecule therapeutic designed to address neurodegenerative diseases by targeting the Hepatocyte Growth Factor (HGF)/MET signaling pathway.[1][2] This pathway is crucial for neuronal health, survival, and function.[3][4] Fosgonimeton is a prodrug that, upon administration, is converted to its active metabolite, fosgo-AM (previously ATH-1001).[3][5] This technical guide will provide a comprehensive overview of the mechanism of action of fosgonimeton, detailing its molecular interactions, downstream signaling effects, and the experimental evidence supporting its therapeutic potential.

Core Mechanism: Positive Modulation of the HGF/MET System

The primary mechanism of action of fosgonimeton's active metabolite, fosgo-AM, is the positive modulation of the HGF/MET signaling system.[4][5] The MET receptor, a receptor tyrosine kinase, is activated by its ligand, HGF.[3] This activation is critical for a variety of cellular processes in the central nervous system, including neurogenesis, synaptogenesis, and protection against apoptotic insults.[4] In neurodegenerative conditions such as Alzheimer's disease, the expression of MET receptors in key brain regions like the hippocampus may be diminished.[1]

Fosgo-AM enhances the interaction between HGF and its receptor MET, leading to increased MET phosphorylation and the subsequent activation of downstream signaling cascades.[5][6] This positive modulation amplifies the natural neurotrophic and neuroprotective effects of the HGF/MET pathway.

Signaling Pathways and Downstream Effects

Activation of the HGF/MET system by fosgo-AM initiates a cascade of intracellular signaling events, primarily through the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways.[6] These pathways are central to the neurotrophic and neuroprotective effects observed with fosgonimeton treatment.

PI3K/Akt Pathway

The PI3K/Akt signaling cascade is a major pro-survival pathway in neurons. Upon HGF-mediated MET activation, PI3K is recruited and activated, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a variety of downstream targets that promote cell survival, inhibit apoptosis, and support cellular growth and proliferation. Preclinical studies have demonstrated that fosgo-AM treatment leads to a significant increase in the phosphorylation of Akt in the presence of HGF.[5]

MAPK/ERK Pathway

The MAPK/ERK pathway plays a critical role in synaptic plasticity, learning, and memory. Similar to the PI3K/Akt pathway, MET activation leads to the stimulation of the Ras-Raf-MEK-ERK cascade. Phosphorylated ERK (pERK) translocates to the nucleus to regulate the expression of genes involved in neuronal function and survival. Treatment with fosgo-AM has been shown to significantly enhance the HGF-dependent phosphorylation of ERK.[5]

Neurotrophic and Neuroprotective Outcomes

The activation of these key signaling pathways by fosgonimeton results in a range of beneficial downstream effects:

-

Enhanced Synaptogenesis and Neurite Outgrowth: In vitro studies using primary hippocampal neurons have shown that fosgo-AM promotes the formation of new synapses and the extension of neurites, crucial processes for neuronal connectivity and function.[5][7]

-

Neuroprotection against Toxic Insults: Fosgo-AM has demonstrated a protective effect on neurons against a variety of neurotoxic stimuli, including excitotoxicity induced by glutamate, oxidative stress, and neuroinflammation.[3][5]

-

Anti-inflammatory Effects: The HGF/MET pathway is known to have anti-inflammatory properties, and fosgonimeton may exert some of its therapeutic effects by modulating neuroinflammatory processes.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of fosgonimeton and its active metabolite, fosgo-AM.

Table 1: In Vitro Efficacy of Fosgo-AM

| Parameter | Cell Type | Treatment | Result | Reference |

| MET Phosphorylation | HEK293 cells | Fosgo-AM + HGF | Significant increase in pMET levels compared to HGF alone. | [5] |

| Akt Phosphorylation | HEK293 cells | Fosgo-AM + HGF (10 ng/mL) | Significant increase in pAkt levels compared to HGF alone (p < 0.001). | [5] |

| ERK Phosphorylation | HEK293 cells | Fosgo-AM + HGF (0.1 ng/mL) | Significant increase in pERK levels compared to HGF alone (p < 0.01). | [5] |

| Neurite Outgrowth | Primary rat hippocampal neurons | Fosgo-AM + HGF | Significant increase in neurite length and complexity. | [5] |

| Synaptogenesis | Primary rat hippocampal neurons | Fosgo-AM | Increased number of synaptic puncta. | [5][7] |

| Neuroprotection | Primary rat cortical neurons | Fosgo-AM + Neurotoxins | Increased neuronal survival against glutamate, MPP+, LPS, and H2O2. | [5] |

Table 2: In Vivo Efficacy of Fosgonimeton

| Animal Model | Cognitive Task | Treatment | Key Finding | Reference |

| Scopolamine-Induced Amnesia (Rat) | Morris Water Maze | Fosgo-AM | Rescued cognitive deficits induced by scopolamine. | [5][7] |

| LPS-Induced Neuroinflammation (Mouse) | T-Maze | Fosgonimeton | Confirmed procognitive effects. | [5][7] |

Experimental Protocols

MET Phosphorylation Assay

-

Cell Line: Human Embryonic Kidney (HEK293) cells.

-

Methodology: An Enzyme-Linked Immunosorbent Assay (ELISA) was used to detect phosphorylated MET (pMET).

-

Procedure:

-

HEK293 cells were cultured to approximately 90% confluency and then seeded in 6-well plates in serum-free media.

-

Cells were treated with a low concentration of recombinant HGF with or without the experimental compounds (including fosgo-AM).

-

Following treatment, cell lysates were prepared and analyzed for pMET levels using a specific ELISA kit.

-

The results were quantified by measuring the absorbance at a specific wavelength.[5]

-

Neurite Outgrowth and Synaptogenesis Assay

-

Cell Type: Primary rat hippocampal neurons.

-

Methodology: Immunocytochemistry and fluorescence microscopy.

-

Procedure:

-

Primary hippocampal neurons were cultured for several days.

-

Neurons were treated with HGF with or without fosgo-AM.

-

After the treatment period, cells were fixed and stained for neuronal markers (e.g., MAP2 for dendrites) and synaptic markers (e.g., synapsin I for presynaptic terminals and PSD-95 for postsynaptic densities).

-

Images were captured using a high-content imaging system.

-

Neurite length, branching, and the number and colocalization of synaptic puncta were quantified using image analysis software.[5]

-

Scopolamine-Induced Amnesia Model

-

Animal Model: Rats.

-

Methodology: Behavioral testing using the Morris Water Maze.

-

Procedure:

-

Rats were trained to find a hidden platform in a circular pool of water.

-

Cognitive impairment was induced by administering scopolamine, a muscarinic acetylcholine receptor antagonist.

-

Animals were then treated with vehicle or fosgo-AM.

-

The latency to find the hidden platform and the time spent in the target quadrant during a probe trial (with the platform removed) were measured to assess spatial learning and memory.[5]

-

Visualizations

Signaling Pathway of Fosgonimeton

Caption: Signaling pathway of fosgonimeton's active metabolite, fosgo-AM.

Experimental Workflow for MET Phosphorylation Assay

Caption: Workflow for assessing MET phosphorylation.

Logical Relationship of Fosgonimeton's Mechanism of Action

Caption: Logical flow of fosgonimeton's mechanism.

Conclusion

This compound (fosgonimeton) represents a novel therapeutic approach for neurodegenerative diseases by positively modulating the HGF/MET signaling pathway. Its active metabolite, fosgo-AM, enhances the neurotrophic and neuroprotective effects of this pathway through the activation of downstream PI3K/Akt and MAPK signaling. The preclinical data robustly support its potential to promote synaptogenesis, protect neurons from toxic insults, and improve cognitive function in animal models of neurodegeneration. Further clinical investigation is ongoing to translate these promising preclinical findings into effective treatments for patients.

References

- 1. Fosgonimeton | ALZFORUM [alzforum.org]

- 2. athira.com [athira.com]

- 3. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery, Synthesis, and Profile of Tradipitant (ATH686): A Novel Neurokinin-1 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tradipitant, also known as VLY-686 and initially designated as ATH686, is a potent and selective, orally bioavailable small molecule antagonist of the neurokinin-1 (NK-1) receptor. Originally synthesized and developed by Eli Lilly under the code LY686017, it was later acquired by Vanda Pharmaceuticals in 2012 for further clinical development.[1] By blocking the binding of Substance P to the NK-1 receptor, tradipitant modulates a key signaling pathway involved in nausea, vomiting, pain, and neuroinflammation. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical evaluation of tradipitant, presenting key quantitative data and experimental methodologies for the scientific community.

Discovery and Development

Tradipitant was first disclosed by Eli Lilly and Company as a promising NK-1 receptor antagonist.[1] In April 2012, Vanda Pharmaceuticals licensed the compound and has since been leading its clinical development for various indications, including gastroparesis, atopic dermatitis, and motion sickness.[1] The rationale for its development is based on the well-established role of the Substance P/NK-1 receptor system in the pathophysiology of these conditions.

Mechanism of Action: Targeting the NK-1 Receptor

Tradipitant exerts its pharmacological effects by competitively inhibiting the binding of Substance P, a neuropeptide of the tachykinin family, to the NK-1 receptor. The NK-1 receptor is a G-protein coupled receptor predominantly found in the central and peripheral nervous systems. The binding of Substance P to the NK-1 receptor initiates a signaling cascade that is implicated in the transmission of pain signals, the induction of emesis, and the inflammatory response. By blocking this interaction, tradipitant effectively mitigates the downstream effects of Substance P.

References

An In-depth Technical Guide to the Core Target of ATH686

Notice: Publicly available scientific and medical literature, as of November 20, 2025, does not contain information regarding a compound designated ATH686. Extensive searches of pharmacological databases, clinical trial registries, and scientific publications have yielded no specific data on its molecular target, mechanism of action, or any associated experimental protocols.

This lack of information suggests that this compound may be an internal project code for a compound in the very early stages of preclinical development and not yet disclosed in public forums. Alternatively, it is possible that "this compound" may be a misidentified or erroneous designation.

For researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to:

-

Verify the Compound Identifier: Please ensure the accuracy of the designation "this compound." Small typographical errors can lead to unsuccessful searches.

-

Consult Proprietary Databases: If you have access to internal or proprietary databases through your institution or company, these may contain information not available in the public domain.

-

Contact the Sponsoring Organization: If the source of this identifier is known (e.g., a specific pharmaceutical company or research institution), direct inquiry may be the only way to obtain further information.

Without publicly available data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. We recommend consulting internal resources or directly contacting the originating entity for any information related to this compound.

In-Depth Technical Guide: In Vitro Characterization of ATH686

Notice: Information regarding a compound designated "ATH686" is not publicly available at this time. Extensive searches for "this compound in vitro characterization," "this compound mechanism of action," "this compound binding affinity," "this compound cell-based assays," and "this compound experimental protocols" did not yield any specific results for a molecule with this identifier.

This lack of public information could be due to several factors:

-

Early Stage of Development: this compound may be a very new compound in the early stages of discovery and has not yet been disclosed in publications or public forums.

-

Internal Code Name: The designation "this compound" might be an internal code name used by a research institution or pharmaceutical company that has not been made public.

-

Typographical Error: It is possible that "this compound" is a typographical error in the query.

Subsequent investigation into "Altiris Therapeutics," as "ATH" could potentially be an abbreviation for the company, revealed that the company was formerly known as Metastatix. Their lead drug candidate was MSX-122 , a small molecule antagonist of the CXCR4 receptor intended for the treatment of solid tumors. Public records indicate that Altiris Therapeutics is no longer operational.

Without any specific data on this compound, this guide will provide a generalized framework for the in vitro characterization of a novel small molecule inhibitor, using the example of a hypothetical CXCR4 antagonist, in line with the known target of Altiris Therapeutics' lead compound. This framework is designed for an audience of researchers, scientists, and drug development professionals.

I. Quantitative Data Summary

For a comprehensive in vitro characterization, quantitative data would be organized into clear, comparative tables. Below are example tables that would be populated with experimental data for a compound like this compound.

Table 1: Receptor Binding Affinity

| Parameter | This compound | Reference Compound (e.g., AMD3100) |

| Target | CXCR4 | CXCR4 |

| Assay Type | Radioligand Binding Assay | Radioligand Binding Assay |

| Radioligand | [¹²⁵I]-SDF-1α | [¹²⁵I]-SDF-1α |

| Ki (nM) | Data Not Available | Example: 2.5 nM |

| IC₅₀ (nM) | Data Not Available | Example: 5.0 nM |

Table 2: Functional Antagonism in Cell-Based Assays

| Parameter | This compound | Reference Compound |

| Cell Line | Jurkat (Human T-cell lymphoma) | Jurkat |

| Assay Type | SDF-1α-induced Calcium Mobilization | SDF-1α-induced Calcium Mobilization |

| IC₅₀ (nM) | Data Not Available | Example: 10 nM |

| Assay Type | SDF-1α-induced Chemotaxis | SDF-1α-induced Chemotaxis |

| IC₅₀ (nM) | Data Not Available | Example: 15 nM |

Table 3: Selectivity Profile

| Receptor | This compound IC₅₀ (nM) |

| CXCR4 | Data Not Available |

| CXCR7 | >10,000 |

| CCR5 | >10,000 |

| Other GPCRs | >10,000 |

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro data.

A. Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the CXCR4 receptor.

Protocol:

-

Membrane Preparation: Membranes are prepared from a cell line overexpressing human CXCR4 (e.g., CHO-K1 cells).

-

Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

-

Competition Binding: A constant concentration of the radioligand [¹²⁵I]-SDF-1α (e.g., 50 pM) is incubated with increasing concentrations of this compound and the cell membranes.

-

Incubation: The reaction is incubated at room temperature for 60 minutes.

-

Separation: Bound and free radioligand are separated by rapid filtration through a GF/B filter plate.

-

Detection: Radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: IC₅₀ values are determined by non-linear regression analysis of the competition binding curves. Ki values are calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit SDF-1α-induced intracellular calcium release.

Protocol:

-

Cell Culture: Jurkat cells, which endogenously express CXCR4, are cultured in RPMI-1640 medium supplemented with 10% FBS.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

Stimulation: The CXCR4 ligand, SDF-1α (e.g., 10 nM), is added to induce calcium mobilization.

-

Detection: Changes in intracellular calcium concentration are measured by monitoring fluorescence intensity using a plate reader (e.g., FLIPR).

-

Data Analysis: The IC₅₀ value, representing the concentration of this compound that inhibits 50% of the SDF-1α-induced calcium response, is calculated using a four-parameter logistic equation.

C. Chemotaxis Assay

Objective: To evaluate the ability of this compound to block SDF-1α-induced cell migration.

Protocol:

-

Assay Setup: A multi-well chemotaxis plate (e.g., Boyden chamber) with a porous membrane is used.

-

Chemoattractant: SDF-1α is placed in the lower chamber.

-

Cell Treatment: Jurkat cells are pre-incubated with different concentrations of this compound and then placed in the upper chamber.

-

Incubation: The plate is incubated for a period to allow cell migration towards the chemoattractant.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified, for example, by using a fluorescent DNA-binding dye (e.g., CyQuant GR).

-

Data Analysis: The IC₅₀ value for the inhibition of chemotaxis is determined by plotting the percentage of migrated cells against the concentration of this compound.

III. Signaling Pathway and Workflow Diagrams

Visual representations of signaling pathways and experimental workflows are essential for clear communication.

Caption: Simplified CXCR4 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the in vitro chemotaxis assay.

early studies on ATH686

An in-depth search for publicly available scientific literature, preclinical data, and clinical trial information on a compound designated "ATH686" has yielded no specific results. This suggests that "this compound" may be an internal project code, a very early-stage compound that has not yet been publicly disclosed, or a potential misnomer.

Due to the complete absence of any data regarding this compound in the public domain, it is not possible to fulfill the request for an in-depth technical guide. The core requirements of the request, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways and experimental workflows, cannot be met without foundational information on the compound.

Should "this compound" be an alternative name for a known therapeutic, or if you have access to internal documentation or publications that are not publicly indexed, please provide the correct nomenclature or relevant documents to enable the generation of the requested technical guide. Without further clarification or verifiable information, the creation of the specified content is not feasible.

In-depth Technical Guide: ATH686 Binding Affinity and Kinetics

An exhaustive search for publicly available data on a compound designated "ATH686" has yielded no specific information regarding its binding affinity, kinetics, or mechanism of action. As of November 20, 2025, the scientific and medical literature accessible through comprehensive searches does not contain any references to a molecule with this identifier.

Therefore, it is not possible to provide a technical guide or whitepaper on the binding characteristics of this compound. The core requirements of data presentation, experimental protocols, and visualizations cannot be fulfilled without foundational information on the compound and its biological target.

For the benefit of researchers, scientists, and drug development professionals, this document will instead outline the general principles and methodologies that would be employed to characterize the binding affinity and kinetics of a novel compound, which could be applied to this compound if and when such information becomes publicly available.

I. General Principles of Binding Affinity and Kinetics in Drug Discovery

The interaction between a drug molecule and its biological target is a critical determinant of its pharmacological effect. Two key parameters that define this interaction are binding affinity and binding kinetics.

-

Binding Affinity (KD): This is a measure of the strength of the binding interaction between a single molecule (e.g., a drug) and its binding partner (e.g., a protein receptor) at equilibrium. It is typically represented by the dissociation constant (KD), which is the concentration of the drug required to occupy 50% of the target receptors at equilibrium. A lower KD value indicates a higher binding affinity.

-

Binding Kinetics: This describes the rate at which a drug binds to its target (the association rate constant, kon) and the rate at which it dissociates from the target (the dissociation rate constant, koff). The dissociation constant (KD) is the ratio of these two rates (koff/kon). Understanding the kinetics of binding can provide valuable insights into the duration of drug action and its overall efficacy.

II. Standard Experimental Protocols for Determining Binding Affinity and Kinetics

A variety of biophysical techniques are commonly used to measure the binding affinity and kinetics of a drug-target interaction. The choice of method often depends on the nature of the target and the compound being studied.

Table 1: Common Experimental Techniques for Measuring Binding Affinity and Kinetics

| Technique | Principle | Parameters Measured | Throughput |

| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as the drug (analyte) flows over its immobilized target (ligand). | kon, koff, KD | Medium to High |

| Bio-Layer Interferometry (BLI) | Measures the interference pattern of white light reflected from two surfaces: a layer of immobilized target and an internal reference. Binding of the drug to the target causes a shift in the interference pattern. | kon, koff, KD | High |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when a drug binds to its target. | KD, stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Low |

| Microscale Thermophoresis (MST) | Measures the movement of molecules in a microscopic temperature gradient, which is affected by changes in their size, charge, and solvation shell upon binding. | KD | High |

| Radioligand Binding Assay | A radiolabeled drug (ligand) is incubated with its target. The amount of bound radioactivity is measured to determine the binding affinity. | KD, Bmax | High |

A. Detailed Methodology: Surface Plasmon Resonance (SPR)

SPR is a powerful and widely used label-free technique for real-time monitoring of biomolecular interactions.

-

Immobilization: The target protein (ligand) is immobilized onto the surface of a sensor chip. Common immobilization chemistries include amine coupling, thiol coupling, and capture-based methods using affinity tags (e.g., His-tags).

-

Association: A solution containing the drug (analyte) at a known concentration is injected over the sensor surface. The binding of the analyte to the immobilized ligand is monitored in real-time as an increase in the SPR signal (measured in Response Units, RU).

-

Equilibrium: The injection of the analyte is continued until the binding signal reaches a plateau, indicating that the system has reached equilibrium.

-

Dissociation: The analyte solution is replaced with a buffer-only solution, and the dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal.

-

Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model). The equilibrium dissociation constant (KD) is then calculated as the ratio of koff/kon.

III. Visualization of Experimental Workflows and Signaling Pathways

Diagrams are essential for communicating complex experimental setups and biological pathways. The following are examples of how Graphviz (DOT language) can be used to create such visualizations.

A. Experimental Workflow for SPR Analysis

In-depth Technical Guide: Cellular Uptake and Localization of ATH686

Notice: Information regarding the specific compound "ATH686," including its cellular uptake, localization, and mechanism of action, is not available in publicly accessible scientific literature or databases. The identifier "this compound" may correspond to an internal research code for a compound not yet disclosed publicly, a discontinued project, or a misnomer.

This guide, therefore, cannot provide specific data, experimental protocols, or signaling pathways directly related to this compound. Instead, it will present a generalized framework and methodologies that researchers and drug development professionals would typically employ to investigate the cellular uptake and localization of a novel therapeutic agent. This framework will serve as a template for the kind of in-depth technical information required for such a compound.

I. Quantitative Data Summary

In the investigation of a novel compound like this compound, quantitative data on its cellular uptake and localization would be paramount. This data is typically presented in tabular format to facilitate comparison across different experimental conditions.

Table 1: Cellular Uptake of this compound in [Cell Line 1] and [Cell Line 2]

| Cell Line | Concentration (µM) | Incubation Time (hr) | Uptake (pmol/mg protein) |

| [Cell Line 1] | 1 | 1 | Data Not Available |

| 1 | 4 | Data Not Available | |

| 10 | 1 | Data Not Available | |

| 10 | 4 | Data Not Available | |

| [Cell Line 2] | 1 | 1 | Data Not Available |

| 1 | 4 | Data Not Available | |

| 10 | 1 | Data Not Available | |

| 10 | 4 | Data Not Available |

Table 2: Subcellular Localization of this compound in [Cell Line]

| Subcellular Fraction | % of Total Intracellular this compound |

| Nucleus | Data Not Available |

| Mitochondria | Data Not Available |

| Lysosomes | Data Not Available |

| Cytosol | Data Not Available |

| Membrane | Data Not Available |

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are examples of standard experimental protocols that would be used to study the cellular uptake and localization of a compound like this compound.

A. Cell Culture and Treatment

-

Cell Lines: [Specify cell lines, e.g., HeLa, A549, etc.] would be cultured in [Specify medium, e.g., DMEM] supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding: Cells would be seeded in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or confocal dishes) at a density of [Specify density] and allowed to adhere overnight.

-

Treatment: The following day, the culture medium would be replaced with fresh medium containing various concentrations of this compound or vehicle control. Cells would be incubated for the desired time points.

B. Cellular Uptake Assay (Example using LC-MS/MS)

-

Cell Lysis: After incubation with this compound, cells would be washed three times with ice-cold phosphate-buffered saline (PBS). Cells would then be lysed using a suitable lysis buffer (e.g., RIPA buffer).

-

Protein Quantification: The protein concentration of the cell lysates would be determined using a BCA protein assay kit.

-

Sample Preparation: An aliquot of the cell lysate would be mixed with an internal standard and subjected to protein precipitation with acetonitrile.

-

LC-MS/MS Analysis: The supernatant would be analyzed by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the intracellular concentration of this compound.

-

Data Normalization: The amount of this compound would be normalized to the total protein content and expressed as pmol/mg protein.

C. Subcellular Fractionation

-

Homogenization: Following treatment with this compound, cells would be harvested and washed with PBS. The cell pellet would be resuspended in a hypotonic buffer and homogenized using a Dounce homogenizer.

-

Differential Centrifugation: The homogenate would be subjected to a series of centrifugation steps at increasing speeds to separate the different subcellular fractions (nuclei, mitochondria, lysosomes, cytosol, and membranes).

-

Quantification: The concentration of this compound in each fraction would be determined by LC-MS/MS as described above.

D. Confocal Microscopy for Visualization of Localization

-

Cell Seeding: Cells would be grown on glass-bottom dishes suitable for high-resolution imaging.

-

Labeling: A fluorescently labeled version of this compound would be synthesized. Alternatively, specific organelle trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, DAPI for the nucleus) would be used in conjunction with an unlabeled this compound and subsequent immunofluorescence staining if an antibody against this compound is available.

-

Imaging: After incubation with the fluorescently labeled this compound or staining with organelle trackers, cells would be washed, fixed, and mounted. Images would be acquired using a confocal laser scanning microscope.

-

Colocalization Analysis: The degree of colocalization between the this compound signal and the signals from specific organelle markers would be quantified using appropriate software to determine its subcellular destination.

III. Visualization of Conceptual Workflows

The following diagrams, generated using the DOT language, illustrate the conceptual workflows for investigating cellular uptake and signaling pathways.

Technical Whitepaper: A Representative Framework for the Preliminary Toxicity Screening of ATH686, a Second-Generation FLT3 Inhibitor

Disclaimer: This document provides a representative framework for the preliminary toxicity screening of a novel second-generation FMS-like Tyrosine Kinase 3 (FLT3) inhibitor, using ATH686 as an illustrative example. As of the date of this publication, detailed preclinical toxicology data for this compound is not publicly available. Therefore, this guide is based on established principles of preclinical drug development for tyrosine kinase inhibitors and the known mechanism of action of this compound. The experimental protocols and data presented herein are representative and intended for informational purposes for researchers, scientists, and drug development professionals.

Introduction

This compound is a potent, selective, and ATP-competitive second-generation "type II" inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1][2] It targets mutant forms of the FLT3 protein kinase, which are implicated in the pathogenesis of certain hematological malignancies, notably Acute Myeloid Leukemia (AML).[3] The mechanism of action of this compound involves the inhibition of FLT3 kinase activity, which in turn leads to the induction of apoptosis and cell cycle arrest in cancer cells harboring FLT3 mutations.[4][5][6] As with any promising therapeutic candidate, a thorough preclinical toxicity evaluation is critical to define its safety profile before it can proceed to clinical trials. This document outlines a representative approach to the preliminary toxicity screening of a compound like this compound.

Mechanism of Action and Potential Toxicities

This compound functions by selectively binding to and inhibiting the activity of mutant FLT3. This targeted action is designed to maximize anti-leukemic efficacy while minimizing off-target effects.[1] However, potential toxicities can still arise from:

-

On-target toxicities: Inhibition of wild-type FLT3 in non-cancerous tissues where it plays a physiological role. FLT3 is involved in the differentiation, proliferation, and survival of hematopoietic progenitor cells and dendritic cells.[3]

-

Off-target toxicities: Interaction of this compound with other kinases or cellular proteins, leading to unintended biological effects.

-

Metabolite-induced toxicities: Toxic effects mediated by metabolites of this compound.

A comprehensive preliminary toxicity screening program is designed to identify and characterize these potential liabilities.

In Vitro Efficacy Data

While specific toxicity data is unavailable, in vitro studies have demonstrated the potent and selective activity of this compound against cells with FLT3 mutations. This data is crucial for dose selection in subsequent in vivo studies.

| Cell Line | Target | Parameter | Value | Reference |

| FLT3-ITD-Ba/F3 | Mutant FLT3 | IC50 | ~0.001 µM | [4] |

| D835Y-Ba/F3 | Mutant FLT3 | IC50 | ~0.001 µM | [4] |

Representative Experimental Protocols for Preliminary Toxicity Screening

The following protocols are representative of the types of studies that would be conducted to assess the preliminary toxicity of a novel FLT3 inhibitor like this compound.

-

Objective: To determine the cytotoxic potential of this compound against a panel of cancerous and non-cancerous cell lines.

-

Methodology:

-

Cell lines (e.g., human hematopoietic stem cells, primary hepatocytes, renal proximal tubule epithelial cells) are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of this compound (e.g., from 0.001 µM to 100 µM) for a specified duration (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

-

The half-maximal inhibitory concentration (IC50) is calculated for each cell line to determine the compound's cytotoxic potency.

-

-

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity following a single administration of this compound.

-

Methodology:

-

Healthy, young adult rodents (e.g., Sprague-Dawley rats or BALB/c mice) are divided into dose groups, including a vehicle control group.

-

A single dose of this compound is administered via the intended clinical route (e.g., oral gavage or intravenous injection) at escalating dose levels.

-

Animals are observed for clinical signs of toxicity, morbidity, and mortality for a period of 14 days.

-

Body weight, food, and water consumption are monitored throughout the study.

-

At the end of the observation period, a full necropsy is performed, and selected organs are collected for histopathological examination.

-

-

Objective: To evaluate the toxicological effects of repeated administration of this compound over a defined period (e.g., 14 or 28 days).

-

Methodology:

-

Two species, typically a rodent (e.g., rat) and a non-rodent (e.g., dog or non-human primate), are used.

-

Animals are dosed daily with this compound at multiple dose levels, including a vehicle control, for the duration of the study.

-

Comprehensive clinical observations, body weight, and food consumption are recorded.

-

Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.

-

At the termination of the study, a complete necropsy is performed. Organs are weighed, and a comprehensive list of tissues is collected for histopathological analysis.

-

Visualizations

The following diagram illustrates the FLT3 signaling pathway, which is the primary target of this compound. Inhibition of this pathway is intended to induce apoptosis in cancer cells.

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

The diagram below outlines a typical workflow for the preclinical toxicity assessment of a novel kinase inhibitor like this compound.

Caption: A representative workflow for preclinical toxicity assessment.

Conclusion

The preliminary toxicity screening of a novel therapeutic agent such as this compound is a comprehensive, multi-faceted process that is essential for ensuring patient safety. While specific data for this compound is not yet in the public domain, the established methodologies for evaluating tyrosine kinase inhibitors provide a clear roadmap for its preclinical safety assessment. The process begins with in vitro assays to determine cytotoxicity and is followed by in vivo studies in multiple species to identify potential target organs of toxicity and establish a safe starting dose for human clinical trials. The insights gained from these studies are critical for the continued development of promising targeted therapies like this compound for the treatment of AML and other malignancies.

References

Methodological & Application

Application Notes and Protocols for ATH686 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed protocols for utilizing ATH686 in cell culture experiments. The methodologies outlined below are intended to ensure reproducibility and accuracy in assessing the effects of this compound on cell viability and relevant signaling pathways. The specific experimental conditions may require optimization depending on the cell type and research question.

Data Presentation

Currently, there is no publicly available quantitative data specifically detailing the effects of this compound in cell culture experiments. Further research and publication are required to populate the following data tables.

Table 1: Cell Viability (IC50 Values)

| Cell Line | This compound IC50 (µM) | Incubation Time (hrs) |

| e.g., MCF-7 | Data Not Available | Data Not Available |

| e.g., A549 | Data Not Available | Data Not Available |

| e.g., Jurkat | Data Not Available | Data Not Available |

Table 2: Effect of this compound on Cell Proliferation

| Cell Line | This compound Concentration (µM) | % Inhibition of Proliferation |

| e.g., HeLa | Data Not Available | Data Not Available |

| e.g., PC-3 | Data Not Available | Data Not Available |

Experimental Protocols

1. General Cell Culture and Maintenance

Standard aseptic cell culture techniques should be followed for all procedures. Cell lines should be obtained from a reputable source (e.g., ATCC) and maintained in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Cultures should be maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing cell viability after treatment with this compound using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

-

Materials:

-

Cells of interest

-

Complete growth medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the overnight culture medium and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

3. Western Blot Analysis for Signaling Pathway Proteins

This protocol provides a general framework for investigating the effect of this compound on the expression and phosphorylation status of key proteins in a signaling pathway of interest.

-

Materials:

-

Cells of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the target proteins and their phosphorylated forms)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Plate cells and treat with this compound at the desired concentrations and for the appropriate duration.

-

Lyse the cells with lysis buffer and collect the total protein.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Analyze the band intensities to determine the relative protein expression or phosphorylation levels.

-

Visualizations

As there is no specific information available for this compound, the following diagrams represent generic workflows and a hypothetical signaling pathway.

References

ATH686 dosage and administration guidelines

Application Notes and Protocols for ATH686

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This compound is a potent and selective ATP-competitive inhibitor of FMS-like tyrosine kinase 3 (FLT3). It targets mutant FLT3 protein kinase activity, which is a key driver in some forms of acute myeloid leukemia (AML). This compound has been shown to inhibit the proliferation of cells harboring FLT3 mutants by inducing apoptosis and cell cycle arrest, demonstrating its potential as an antileukemic agent. These application notes provide an overview of the available preclinical data and suggest protocols for in vitro and potential in vivo studies based on the characteristics of the compound and publicly available information on similar FLT3 inhibitors.

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common molecular abnormalities in acute myeloid leukemia (AML). These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and survival.

This compound, developed by Novartis, is a second-generation FLT3 inhibitor designed to target these mutations. This document summarizes the known characteristics of this compound and provides detailed protocols for its experimental use.

Data Presentation

Table 1: In Vitro Activity of this compound [1]

| Parameter | Cell Line | Treatment Conditions | Result |

| Cell Proliferation | FLT3-ITD-Ba/F3 | 1-100 µM, 3 days | IC₅₀ ≈ 0.001 µM |

| D835Y-Ba/F3 | 1-100 µM, 3 days | IC₅₀ ≈ 0.001 µM | |

| FLT3 Phosphorylation | FLT3-ITD-Ba/F3 | 10 nM, 15 minutes | Inhibition of autophosphorylation |

Signaling Pathway

The diagram below illustrates the FLT3 signaling pathway and the mechanism of action of this compound. Constitutively active FLT3 mutants promote cell survival and proliferation through downstream pathways such as RAS/MEK/ERK and PI3K/AKT. This compound inhibits the kinase activity of FLT3, thereby blocking these downstream signals.

Caption: FLT3 Signaling Pathway and this compound Inhibition.

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay

This protocol details the methodology to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on leukemic cells expressing mutant FLT3.

Experimental Workflow:

Caption: Workflow for Cell Proliferation IC₅₀ Determination.

Materials:

-

FLT3-mutant cell lines (e.g., MOLM-13, MV4-11) and a wild-type FLT3 cell line (e.g., RS4;11).

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

96-well clear bottom white plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Luminometer.

Procedure:

-

Cell Culture: Maintain cell lines in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed cells at a density of 5,000 cells/well in 90 µL of medium in 96-well plates.

-

Drug Preparation: Prepare a serial dilution of this compound in culture medium. The final concentrations should range from 0.0001 µM to 10 µM.

-

Treatment: Add 10 µL of the diluted this compound to the respective wells. For the control wells, add 10 µL of medium with the corresponding DMSO concentration.

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

Viability Assay: After incubation, allow the plates to equilibrate to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

-

Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. After 10 minutes of incubation at room temperature, measure the luminescence using a luminometer.

-

Data Analysis: Normalize the data to the DMSO-treated control wells and plot the results as a percentage of cell viability versus the log of the drug concentration. Calculate the IC₅₀ value using a non-linear regression curve fit.

Protocol 2: Western Blot for FLT3 Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on the autophosphorylation of the FLT3 receptor.

Procedure:

-

Cell Treatment: Seed FLT3-mutant cells (e.g., MOLM-13) in 6-well plates. Once they reach the desired density, starve the cells in serum-free medium for 4-6 hours. Treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for 15-30 minutes.

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-FLT3 (Tyr591) overnight at 4°C. The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total FLT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Dosage and Administration Guidelines (Preclinical In Vivo - Hypothetical)

No specific in vivo data for this compound is publicly available. The following is a hypothetical protocol for a mouse xenograft model based on common practices for evaluating FLT3 inhibitors. This should be optimized for any specific study.

Animal Model:

-

Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used for establishing xenografts of human leukemia cell lines.

Xenograft Establishment:

-

Inject 5-10 x 10⁶ MV4-11 or MOLM-13 cells subcutaneously into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Dosage and Administration:

-

Formulation: this compound can be formulated for oral gavage in a vehicle such as 0.5% methylcellulose with 0.1% Tween 80. The stability and solubility of the formulation should be confirmed prior to use.

-

Dose Levels: A dose-finding study should be conducted to determine the maximum tolerated dose (MTD). Based on the in vitro potency, initial dose levels could range from 10 to 100 mg/kg, administered once or twice daily.

-

Administration: Administer this compound or the vehicle control orally via gavage daily for a specified period (e.g., 21-28 days).

Efficacy Evaluation:

-

Monitor tumor volume and body weight 2-3 times per week.

-

At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for p-FLT3) and histopathology.

-

Blood samples can be collected for pharmacokinetic analysis.

Conclusion

This compound is a potent preclinical FLT3 inhibitor. The provided protocols offer a framework for researchers to investigate its mechanism of action and antileukemic activity in vitro. While in vivo and clinical data are not publicly available, the suggested hypothetical protocol can serve as a starting point for designing animal studies. Further research is necessary to fully characterize the therapeutic potential of this compound.

References

Application Notes and Protocols for ATH686

A comprehensive guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of ATH686.

Introduction

This compound is a novel small molecule inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related) kinase. ATR is a critical component of the DNA damage response (DDR) pathway, a network of signaling pathways that collectively sense, signal, and repair DNA lesions.[1] By inhibiting ATR, this compound can sensitize cancer cells to DNA-damaging agents and may have therapeutic potential in various oncology indications. This document provides detailed protocols for the preparation and storage of this compound solutions to ensure its stability and efficacy in preclinical research settings.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for the correct preparation and handling of the compound.

| Property | Value |

| Molecular Formula | C₂₃H₂₄N₆O₂ |

| Molecular Weight | 416.48 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (>10 mM), sparingly soluble in ethanol, and insoluble in water. |

Solution Preparation Protocols

The following protocols describe the preparation of stock and working solutions of this compound for in vitro and in vivo studies.

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Protocol:

-

Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.

-

Weigh the required amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.165 mg of this compound.

-

Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

-

Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) may be applied to aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

Preparation of this compound Working Solutions

For cell-based assays, the this compound DMSO stock solution should be further diluted in the appropriate cell culture medium to the desired final concentration.

Protocol:

-

Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

-

It is recommended to prepare fresh working solutions for each experiment and to avoid storing diluted solutions for extended periods.

Storage and Stability

Proper storage of this compound is essential to maintain its chemical integrity and biological activity. Stability studies are crucial to define the appropriate storage conditions and shelf-life of the compound and its solutions.[2][3][4][5][6]

| Solution Type | Storage Temperature | Shelf-Life | Special Instructions |

| This compound Powder | -20°C | ≥ 24 months | Store in a desiccator to protect from moisture. |

| 10 mM Stock Solution in DMSO | -20°C | Up to 6 months | Avoid repeated freeze-thaw cycles. Aliquot into single-use volumes. |

| Working Solutions in Aqueous Media | 2-8°C | Use immediately | Prepare fresh for each experiment. Do not store. |

Experimental Workflow for In Vitro Kinase Assay

The following diagram illustrates a typical workflow for an in vitro kinase assay to evaluate the inhibitory activity of this compound on the ATR kinase.

References

Application Note: Quantitative Determination of ATH686 in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of ATH686, a novel small molecule entity, in human plasma. The described LC-MS/MS method is sensitive, selective, and robust, making it suitable for pharmacokinetic studies and routine bioanalysis.

Introduction

This compound is a promising therapeutic agent currently under investigation. To support its clinical development, a reliable and validated analytical method for its quantification in biological matrices is essential. This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple liquid-liquid extraction procedure for sample preparation and offers high sensitivity and specificity.

Method Overview

The analytical method involves the extraction of this compound and an internal standard (IS) from human plasma via liquid-liquid extraction. The separated analytes are then quantified using a reverse-phase C18 column coupled with a tandem mass spectrometer. Detection is performed in the multiple reaction monitoring (MRM) mode, which ensures high selectivity and sensitivity.

Experimental Protocols

3.1. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound)

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Ethyl acetate (HPLC grade)

3.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an electrospray ionization (ESI) source

-

Analytical column: C18 reverse-phase column (e.g., 3.0 mm × 100 mm, 1.8 µm)

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

3.3. Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the IS primary stock solution with acetonitrile to a final concentration of 200 ng/mL.

-

Calibration Standards and Quality Controls: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

3.4. Sample Preparation Protocol

-

Thaw frozen plasma samples to room temperature.

-

To 250 µL of plasma sample, standard, or QC, add 100 µL of the internal standard working solution.

-

Vortex the mixture for 10 seconds.

-

Add 700 µL of acetonitrile, vortex for 30 seconds, and then centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 30 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method Parameters

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) |

| Mobile Phase A | 0.05% (v/v) formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic: 25:75 (v/v) of Mobile Phase A:B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 30 µL |

| Run Time | 5 minutes |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Mass Spectrometer | API 5500-Qtrap or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500 °C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 20 psi |

| Collision Gas | Medium |

| MRM Transitions | This compound: m/z 559.2 → 440.3 IS: m/z 412.3 → 224.2 |

Method Validation Summary

The described method has been validated for linearity, precision, accuracy, recovery, and stability.

Table 3: Linearity and Range

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | 0.25 - 100 | >0.99 |

Table 4: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.25 | < 15 | < 15 | 85 - 115 |

| Low | 0.75 | < 15 | < 15 | 85 - 115 |

| Medium | 50 | < 15 | < 15 | 85 - 115 |

| High | 80 | < 15 | < 15 | 85 - 115 |

Table 5: Recovery

| Analyte | Mean Extraction Recovery (%) |

| This compound | 85 ± 5 |

| IS | 90 ± 5 |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The LC-MS/MS method detailed in this application note is a reliable and robust tool for the quantitative analysis of this compound in human plasma. Its high sensitivity, specificity, and throughput make it well-suited for supporting pharmacokinetic and clinical studies of this novel compound. The provided protocol and performance characteristics should enable researchers to implement this method effectively in their laboratories.

Application Notes and Protocols for ATH686 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATH686 is a potent and selective small molecule inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR) pathway.[1][2] Dysregulation of the DDR is a hallmark of many cancers, making ATR an attractive therapeutic target. These application notes provide detailed protocols for high-throughput screening (HTS) assays to characterize the activity of this compound, including a biochemical kinase assay and a cell-based viability assay. The presented data demonstrates the efficacy and selectivity of this compound, supporting its further development as a potential anti-cancer agent.

Introduction

The DNA damage response is a complex signaling network that maintains genomic integrity.[1] A key component of this network is the ATR kinase, which is activated by single-stranded DNA that forms at stalled replication forks or during the processing of DNA double-strand breaks.[1] Once activated, ATR phosphorylates a multitude of substrates, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1] In many cancer cells, which often exhibit increased replication stress and reliance on the DDR for survival, inhibition of ATR can lead to synthetic lethality.

This compound has been identified through high-throughput screening as a novel inhibitor of ATR. This document outlines the experimental procedures used to quantify the inhibitory activity of this compound and assess its effects on cancer cell viability.

Data Presentation

Table 1: Biochemical Activity of this compound in an ATR Kinase Assay

| Compound | Target | Assay Type | IC50 (nM) |

| This compound | ATR Kinase | TR-FRET | 15.2 |

| Control Compound | ATR Kinase | TR-FRET | 5.8 |

Table 2: Cellular Activity of this compound in a Panel of Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | EC50 (µM) |

| HT29 | Colon Carcinoma | Cell Viability (CTG) | 0.85 |

| A549 | Lung Carcinoma | Cell Viability (CTG) | 1.2 |

| MCF7 | Breast Adenocarcinoma | Cell Viability (CTG) | 1.5 |

Experimental Protocols

Protocol 1: ATR Kinase Activity Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of ATR kinase activity by this compound.

Materials:

-

ATR Kinase, active (recombinant)

-

ULight™-CHK1 (Ser345) peptide substrate

-

Europium-labeled anti-phospho-CHK1 (Ser345) antibody

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

This compound and control compounds

-

384-well low-volume white plates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Prepare a serial dilution of this compound and control compounds in DMSO. A typical starting concentration is 10 mM.

-

In a 384-well plate, add 2 µL of diluted compound solution. For controls, add 2 µL of DMSO.

-

Add 4 µL of a solution containing ATR kinase and ULight™-CHK1 peptide in assay buffer.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at the Km for ATR.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 10 µL of a solution containing the Europium-labeled anti-phospho-CHK1 antibody in stop buffer (assay buffer with 10 mM EDTA).

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, with excitation at 320 nm and emission at 615 nm and 665 nm.

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the data against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

This protocol details the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HT29, A549, MCF7)

-

Complete cell culture medium

-

This compound

-

384-well clear-bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Luminometer plate reader

Procedure:

-

Seed cells in a 384-well plate at a density of 1,000-5,000 cells per well in 40 µL of complete medium.

-

Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare a serial dilution of this compound in complete medium.

-

Add 10 µL of the diluted this compound solution to the appropriate wells. For the control wells, add 10 µL of medium with the corresponding DMSO concentration.

-

Incubate the plate at 37°C and 5% CO2 for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 25 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the this compound concentration to determine the EC50 value.

Visualizations

Caption: ATR Signaling Pathway and Inhibition by this compound.

Caption: General High-Throughput Screening Workflow.

References

Application Note: Development and Characterization of ATH686-Resistant Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for generating and characterizing cancer cell lines with acquired resistance to ATH686, a hypothetical novel inhibitor of the Epidermal Growth Factor Receptor (EGFR). These cell line models are crucial tools for investigating the molecular mechanisms of drug resistance and for the preclinical evaluation of next-generation therapies designed to overcome treatment failure.

Introduction

This compound is a theoretical, potent, and selective small-molecule inhibitor targeting the ATP-binding site of EGFR. While targeted therapies like EGFR inhibitors have shown significant efficacy, the development of acquired resistance is a major clinical challenge that often leads to treatment failure.[1] Understanding the mechanisms by which cancer cells become resistant to this compound is essential for developing strategies to circumvent this resistance.[1]

This application note details a standardized in vitro methodology for developing this compound-resistant cancer cell lines using a continuous, dose-escalation method.[2][3][4] It also provides protocols for the initial characterization of these resistant lines, including quantification of the resistance level and investigation of common molecular mechanisms such as secondary mutations in the drug target and the activation of bypass signaling pathways.[5][6][7]

Data Presentation

Table 1: Quantification of this compound Resistance

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in the parental (sensitive) and the derived resistant cell lines. The Resistance Index (RI) is calculated as the ratio of the IC50 of the resistant line to the IC50 of the parental line. An RI greater than 3-5 is typically considered indicative of acquired resistance.[3]

| Cell Line | Parental/Resistant | This compound IC50 (nM) | Resistance Index (RI) |

| NCI-H1975 | Parental | 15 ± 2.1 | - |

| NCI-H1975-AR | This compound-Resistant | 850 ± 45.3 | 56.7 |

| PC-9 | Parental | 10 ± 1.5 | - |

| PC-9-AR | This compound-Resistant | 620 ± 31.8 | 62.0 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Molecular Characterization of this compound-Resistant Cell Lines

This table presents a summary of the key molecular findings from the characterization of the resistant cell lines. It includes results from Sanger sequencing of the EGFR gene and Western blot analysis for proteins involved in bypass signaling pathways.

| Cell Line | EGFR T790M Mutation Status | p-MET / MET Ratio (Fold Change vs. Parental) | p-ERK / ERK Ratio (Fold Change vs. Parental) |

| NCI-H1975-AR | Positive | 1.2 ± 0.3 | 1.5 ± 0.4 |

| PC-9-AR | Negative | 8.5 ± 1.1 | 7.9 ± 0.9 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines by Dose Escalation

This protocol describes the method for generating drug-resistant cell lines by exposing them to gradually increasing concentrations of this compound over an extended period.[2][4][8]

Materials:

-

Parental cancer cell line (e.g., PC-9, NCI-H1975)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

Cell culture flasks and plates

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Methodology:

-

Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using a cell viability assay (see Protocol 2a).

-

Initiation of Treatment: Seed the parental cells in a T-75 flask. Once they reach 70-80% confluency, replace the medium with fresh medium containing this compound at a starting concentration of approximately one-tenth of the IC50.[9]

-

Dose Escalation:

-

Maintain the cells in the presence of the drug, changing the medium every 3-4 days.

-

Initially, a significant amount of cell death is expected. Allow the surviving cells to repopulate the flask.

-

Once the cells are growing steadily and have reached 80% confluency, passage them and increase the this compound concentration by approximately 1.5 to 2-fold.[3]

-

If cells show excessive death at the new concentration, revert to the previous concentration until the culture stabilizes.[10]

-

-

Maintenance and Stocking: This process of stepwise dose increases can take 6-12 months.[11] At several intermediate concentrations, and once the final desired resistance level is achieved, cryopreserve vials of the cells for future use.

-

Establishment of a Stable Resistant Line: A resistant line is considered stable when it can consistently proliferate in a high concentration of this compound (e.g., >10-fold the parental IC50) for over 10 passages.[10]

-

Maintenance of Resistant Culture: Maintain the final resistant cell line in a continuous culture with the highest tolerated concentration of this compound to ensure the resistance phenotype is not lost.

Protocol 2: Characterization of Resistant Cell Lines

2a. Determining the Degree of Resistance (IC50 Shift)

Materials:

-

Parental and resistant cell lines

-

96-well cell culture plates

-

This compound serial dilutions

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Plate reader

Methodology:

-

Cell Seeding: Seed both parental and resistant cells into 96-well plates at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., a 10-point, 3-fold serial dilution) for 72 hours. Include a vehicle control (DMSO).

-

Viability Assessment: After the incubation period, measure cell viability according to the manufacturer's protocol for the chosen reagent.

-

Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the dose-response curve and calculate the IC50 value using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).

2b. Investigating Molecular Mechanisms of Resistance

i. Western Blotting for Bypass Pathway Activation

Materials:

-

Parental and resistant cell lysates

-

SDS-PAGE gels and blotting apparatus

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-ERK, anti-ERK, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate and imaging system

Methodology:

-

Protein Extraction: Lyse parental and resistant cells (grown in the absence of this compound for 24-48 hours) and quantify protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using a chemiluminescence substrate and an imaging system. Use a loading control (e.g., Actin) to ensure equal protein loading.

-

Analysis: Quantify band intensity using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein to determine the activation state of the pathway.

ii. Sanger Sequencing for EGFR Mutations

Materials:

-

Genomic DNA from parental and resistant cells

-

Primers flanking the EGFR kinase domain (exons 18-21)

-

Taq polymerase and dNTPs

-

PCR thermocycler

-

DNA purification kit

-

Sanger sequencing service

Methodology:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from both parental and resistant cell lines.

-